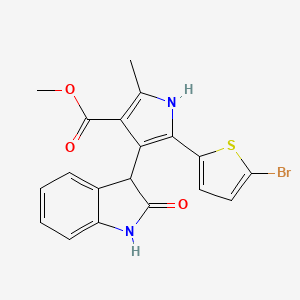

methyl 5-(5-bromo-2-thienyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

Description

Methyl 5-(5-bromo-2-thienyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with a bromothienyl group, a methyl ester, a methyl group, and an oxindole moiety.

Properties

Molecular Formula |

C19H15BrN2O3S |

|---|---|

Molecular Weight |

431.3 g/mol |

IUPAC Name |

methyl 5-(5-bromothiophen-2-yl)-2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C19H15BrN2O3S/c1-9-14(19(24)25-2)16(17(21-9)12-7-8-13(20)26-12)15-10-5-3-4-6-11(10)22-18(15)23/h3-8,15,21H,1-2H3,(H,22,23) |

InChI Key |

WOTQZKAWTDXARQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N1)C2=CC=C(S2)Br)C3C4=CC=CC=C4NC3=O)C(=O)OC |

Origin of Product |

United States |

Biological Activity

Methyl 5-(5-bromo-2-thienyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate, with the CAS number 1144493-60-6, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 431.3 g/mol. The structure features a pyrrole ring, which is known for its diverse biological activities, and a thienyl substituent that may enhance its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrrole derivatives. While specific data on this compound is limited, related compounds have shown significant activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been effective against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research indicates that pyrrole derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. Compounds structurally related to this compound have demonstrated cytotoxic effects in cancer cell lines, suggesting that this compound may also possess similar activity .

Enzyme Inhibition

The compound’s structural features suggest potential as an enzyme inhibitor. For example, certain pyrrole derivatives have been identified as selective inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammation and cancer progression . The presence of the thienyl group may contribute to enhanced selectivity and potency.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrrole derivatives against clinical isolates of S. aureus and E. coli. The results indicated that compounds with similar structural motifs to this compound exhibited zones of inhibition ranging from 12 mm to 30 mm depending on the concentration used .

Anticancer Activity Assessment

In another investigation focusing on anticancer activity, a series of pyrrole-based compounds were tested against various cancer cell lines (e.g., MCF7 and HeLa). The study reported IC50 values indicating significant cytotoxicity in the range of 10 to 50 µM for structurally similar compounds . This suggests that this compound could also exhibit promising anticancer properties.

Comparison with Similar Compounds

Key Observations :

- The target compound’s pyrrole-ester-oxindole system is distinct from pyrazole-carbothioamide () or pyrimidine-thioxo () cores, which may alter binding affinity in biological targets.

- Bromothienyl substituents provide steric bulk and electronic effects comparable to bromophenyl () but differ from electron-deficient nitrophenyl groups ().

- The oxindole moiety, a privileged structure in kinase inhibitors, is absent in analogues like benzothiazole derivatives (), suggesting divergent pharmacological profiles.

Physicochemical Properties

Comparative data on melting points (m.p.), molecular weights (MW), and spectral features:

*Estimated based on molecular formula.

Key Observations :

- Higher m.p. in chromenone derivatives () correlates with increased molecular rigidity and fluorine substitution.

- The target compound’s ester group (C=O ~1700 cm⁻¹) aligns with analogous carbonyl stretches in carbothioamide () and chromenone () derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.